molecular formula C13H17NO3 B11949865 5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid

5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid

Cat. No.: B11949865
M. Wt: 235.28 g/mol
InChI Key: HLINWYGNEQGSJK-UHFFFAOYSA-N
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Description

N-(3,5-XYLYL)GLUTARAMIC ACID is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a glutaric acid backbone substituted with a 3,5-xylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-XYLYL)GLUTARAMIC ACID typically involves the reaction of glutaric acid with 3,5-dimethylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of N-(3,5-XYLYL)GLUTARAMIC ACID may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-XYLYL)GLUTARAMIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-XYLYL)GLUTARAMIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-XYLYL)GLUTARAMIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with proteins involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-XYLYL)GLUTARAMIC ACID
  • N-(2,5-XYLYL)GLUTARAMIC ACID
  • N-(3,5-DIMETHYLPHENYL)GLUTARAMIC ACID

Uniqueness

N-(3,5-XYLYL)GLUTARAMIC ACID is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(3,5-dimethylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO3/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

HLINWYGNEQGSJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C

Origin of Product

United States

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